molecular formula C15H17NO B13590040 (2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine

(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine

Cat. No.: B13590040
M. Wt: 227.30 g/mol
InChI Key: NUDJWROAACLEJT-UHFFFAOYSA-N
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Description

(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C15H17NO It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methoxynaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine typically involves the reaction of 6-methoxynaphthalene with cyclopropylmethanamine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or protein function. Molecular docking studies have shown that derivatives of this compound can bind to active sites of target enzymes, disrupting their normal function and leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine is unique due to its cyclopropylmethanamine group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[2-(6-methoxynaphthalen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C15H17NO/c1-17-14-5-4-10-6-12(3-2-11(10)7-14)15-8-13(15)9-16/h2-7,13,15H,8-9,16H2,1H3

InChI Key

NUDJWROAACLEJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CC3CN

Origin of Product

United States

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